REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O[N:8]=[C:9]([C:14](=[O:34])[CH:15]([O:30]C(=O)C)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[C:10](OC)=[O:11].[ClH:35]>O1CCCC1>[ClH:35].[NH2:8][CH:9]([CH:14]([OH:34])[CH:15]([OH:30])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:10][OH:11] |f:0.1.2.3.4.5,9.10|
|
Name
|
|
Quantity
|
0.275 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)OC)C(C(CCCCCCCCCCCCCC)OC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
FILTRATION
|
Details
|
which was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
After crystallizing from a mixture of ethyl ether and acetonitrile
|
Type
|
CUSTOM
|
Details
|
a white solid was obtained which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(CO)C(C(CCCCCCCCCCCCCC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |